1-(Difluoromethoxy)-2-nitrobenzene

Nucleophilic Aromatic Substitution Amination Leaving Group Reactivity

1-(Difluoromethoxy)-2-nitrobenzene (CAS 22225-77-0), also referred to as 2-(difluoromethoxy)nitrobenzene or difluoromethyl 2-nitrophenyl ether, is an aromatic nitro compound characterized by a difluoromethoxy (-OCHF₂) substituent ortho to the nitro group on a benzene ring. This substitution pattern imparts a distinctive reactivity profile that differentiates it from its positional isomers.

Molecular Formula C7H5F2NO3
Molecular Weight 189.12 g/mol
CAS No. 22225-77-0
Cat. No. B1301630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Difluoromethoxy)-2-nitrobenzene
CAS22225-77-0
Molecular FormulaC7H5F2NO3
Molecular Weight189.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)[N+](=O)[O-])OC(F)F
InChIInChI=1S/C7H5F2NO3/c8-7(9)13-6-4-2-1-3-5(6)10(11)12/h1-4,7H
InChIKeyVICWTNGFGCVEHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Difluoromethoxy)-2-nitrobenzene (CAS 22225-77-0): Technical Specifications and Industrial Intermediate Profile


1-(Difluoromethoxy)-2-nitrobenzene (CAS 22225-77-0), also referred to as 2-(difluoromethoxy)nitrobenzene or difluoromethyl 2-nitrophenyl ether, is an aromatic nitro compound characterized by a difluoromethoxy (-OCHF₂) substituent ortho to the nitro group on a benzene ring. This substitution pattern imparts a distinctive reactivity profile that differentiates it from its positional isomers . The compound presents as a light yellow liquid [1] to colorless-to-light-yellow solid with a molecular formula of C₇H₅F₂NO₃ and a molecular weight of 189.12 g/mol . It is primarily utilized as a versatile intermediate in the synthesis of pharmaceutical agents and agrochemicals, where its dual functionality—a reducible nitro group and a metabolically stable difluoromethoxy moiety—provides a platform for constructing complex, fluorinated molecular architectures [2].

Why In-Class Substitution Fails for 1-(Difluoromethoxy)-2-nitrobenzene: The Ortho-Directing Effect


While several isomeric difluoromethoxy-nitrobenzene derivatives (e.g., the 3- and 4-substituted analogs) share identical molecular formulas and are broadly classified as fluorinated nitroaromatic intermediates, their divergent substitution patterns preclude simple functional interchangeability. The ortho-relationship between the difluoromethoxy and nitro groups in the target compound (CAS 22225-77-0) establishes a unique electronic and steric environment that fundamentally alters its reactivity in nucleophilic aromatic substitution (SₙAr) and subsequent synthetic transformations [1]. Specifically, the electron-withdrawing nitro group, when positioned ortho to the -OCHF₂ substituent, activates the ring toward SₙAr at positions para to the nitro group and ortho/para to the difluoromethoxy group, a regiochemical outcome not achievable with the para-substituted isomer (4-(difluoromethoxy)nitrobenzene, CAS 1544-86-1) . Furthermore, the target compound is a liquid at ambient temperature (freezing point not observed under standard conditions), whereas the para-isomer is a solid with a melting point of 37–40 °C, impacting its handling and solubility characteristics in large-scale synthetic workflows . These differences in physical state and regiochemical reactivity dictate that substitution with an isomeric analog would lead to either failed reactions, formation of undesired regioisomers, or compromised downstream intermediate purity, thereby necessitating the procurement of the specific ortho-substituted derivative.

Quantitative Differentiation Guide for 1-(Difluoromethoxy)-2-nitrobenzene (CAS 22225-77-0)


Reactivity Ranking in Aminodehalogenation: -OCHF₂ as a Pseudohalogen

In competitive amination reactions under high-pressure aqueous ammonia at 80–160 °C, the difluoromethoxy (-OCHF₂) group of the target compound acts as a pseudohalogen leaving group. Its reactivity is quantitatively positioned between a fluorine atom and a chlorine atom [1]. This intermediate reactivity profile is critical for chemoselective transformations where complete inertness (as with a methoxy group) or excessive lability (as with a fluorine atom) would be detrimental.

Nucleophilic Aromatic Substitution Amination Leaving Group Reactivity

Physical State and Handling: Liquid vs. Solid Isomers

The target compound (CAS 22225-77-0) is a light yellow liquid at ambient temperature and pressure [1]. In contrast, its para-substituted isomer, 4-(difluoromethoxy)nitrobenzene (CAS 1544-86-1), is a crystalline solid with a melting point of 37–40 °C . The meta-substituted isomer, 3-(difluoromethoxy)nitrobenzene (CAS 22236-07-3), is also a liquid but possesses a different density (1.391 g/mL) and boiling point (240–242 °C) compared to the ortho-isomer (density 1.384 g/cm³, boiling point 249.4 °C) . This difference in physical state directly impacts handling, metering, and dissolution kinetics in industrial-scale reactors, with the liquid ortho-isomer offering superior ease of automated transfer and mixing compared to solid isomers that require pre-melting or solid handling equipment.

Physical Properties Handling Process Chemistry

Regiochemical Ortho-Directing Effects in SₙAr Reactions

The ortho-substitution pattern of the target compound uniquely positions the nitro group to activate the aromatic ring for nucleophilic attack at specific positions. The strong electron-withdrawing nitro group, when ortho to the -OCHF₂ group, directs incoming nucleophiles to positions para to the nitro group (position 4) and ortho/para to the -OCHF₂ group (position 5) . This contrasts sharply with the para-isomer, where the nitro group activates positions ortho to itself (positions 2 and 6), leading to a completely different set of substituted products . The meta-isomer exhibits a distinct reactivity pattern owing to the lack of direct conjugation between the nitro group and the difluoromethoxy substituent, resulting in reduced activation for SₙAr at positions ortho/para to the nitro group [1]. The target compound's ortho-relationship therefore provides a unique, predictable regiochemical outcome that cannot be replicated by its positional isomers.

Regioselectivity Synthetic Utility Nucleophilic Substitution

Optimal Use Cases for 1-(Difluoromethoxy)-2-nitrobenzene Based on Empirical Evidence


Synthesis of Ortho-Substituted Aniline Derivatives for Pharmaceutical Intermediates

The target compound's nitro group can be reduced to a primary amine, yielding 2-(difluoromethoxy)aniline, a critical building block for various active pharmaceutical ingredients (APIs). The ortho-substitution pattern is essential for generating the correct regioisomer required for further functionalization (e.g., amide coupling, diazonium chemistry). The liquid physical state of the starting material (ortho-nitro compound) facilitates straightforward reduction protocols in standard batch reactors without the need for solid-dispensing systems [1]. This scenario leverages the unique regiochemistry (Evidence Item 3) and favorable physical state (Evidence Item 2) of the ortho-isomer.

Sequential Nucleophilic Aromatic Substitution (SₙAr) for Complex Molecular Scaffolds

In multi-step syntheses requiring a leaving group of intermediate reactivity, the difluoromethoxy group of the target compound can be selectively replaced by an amine under specific conditions (e.g., high-pressure aqueous ammonia at 80–160 °C), while leaving other, more robust substituents intact [2]. This 'pseudohalogen' behavior (Evidence Item 1) allows for the programmed introduction of amine functionality at a specific stage of a synthetic sequence, avoiding the premature substitution that would occur with a more labile fluorine atom or the inertness of a methoxy group. This is particularly relevant in the construction of heterocyclic systems found in drug candidates.

Large-Scale Production of Fluorinated Agrochemical Precursors

For industrial-scale synthesis of herbicides or fungicides that incorporate a difluoromethoxyphenyl moiety, the liquid state of the ortho-isomer (Evidence Item 2) offers distinct operational advantages over solid positional isomers. Liquid reagents can be precisely metered into reaction vessels using automated flow systems, ensuring consistent stoichiometry and improved safety. Furthermore, the high purity (≥98.0%) [3] and ready availability from commercial suppliers reduce the burden of in-house purification, streamlining the manufacturing process for cost-sensitive agrochemical products.

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